tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1279894-15-3
VCID: VC2746341
InChI: InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F
Molecular Formula: C10H16BrF2NO2
Molecular Weight: 300.14 g/mol

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

CAS No.: 1279894-15-3

Cat. No.: VC2746341

Molecular Formula: C10H16BrF2NO2

Molecular Weight: 300.14 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate - 1279894-15-3

Specification

CAS No. 1279894-15-3
Molecular Formula C10H16BrF2NO2
Molecular Weight 300.14 g/mol
IUPAC Name tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key UXTHOEXKBYNHLE-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(F)F
SMILES CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F

Introduction

Physical and Chemical Properties

Identification and Basic Properties

tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is identified by several registry numbers and possesses specific physical and chemical characteristics that define its behavior in various chemical environments.

Table 1: Identification Parameters

ParameterValue
CAS Number1279894-15-3
Alternative CAS1824340-43-3
Molecular FormulaC₁₀H₁₆BrF₂NO₂
Molecular Weight300.14 g/mol
IUPAC Nametert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
InChI KeyUXTHOEXKBYNHLE-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CC(CC1CBr)(F)F

The compound appears as a white to off-white powder under standard conditions and features specific physical properties that are crucial for handling and application purposes .

Table 2: Physical Properties

PropertyValue
Physical StateWhite to off-white powder
Boiling Point304.0±42.0°C at 760 mmHg
SolubilitySoluble in common organic solvents
Storage Temperature2-8°C (recommended)
Purity (Commercial)≥97-99%

Structural Features and Reactivity

The structure of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate contains several reactive centers that contribute to its chemical versatility. The (S)-stereochemistry at the C-2 position of the pyrrolidine ring is a critical feature that influences its spatial arrangement and reactivity profiles.

The key structural components include:

  • A pyrrolidine ring with 4,4-difluoro substitution

  • A bromomethyl group at the C-2 position with (S)-stereochemistry

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen

Synthesis and Characterization

Synthetic Approaches

The synthesis of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves multiple chemical transformations that require careful control of reaction parameters. While specific synthetic routes may vary, the general approach includes several key steps.

Table 3: Key Synthetic Steps

StepProcessCritical Parameters
1Formation of pyrrolidine ringTemperature, catalyst selection
2Introduction of 4,4-difluoro functionalityFluorinating agent, reaction time
3Installation of the bromomethyl groupBrominating reagent, stereoselectivity control
4Boc protection of the pyrrolidine nitrogenBase, solvent, temperature

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry to ensure high yield and stereoselectivity. Reaction progression is typically monitored through techniques such as thin-layer chromatography (TLC) to determine completion and optimize purification processes.

Analytical Characterization

Characterization of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically employs a combination of spectroscopic and analytical techniques to confirm structure, purity, and stereochemical integrity.

Table 4: Analytical Characterization Methods

TechniqueApplicationKey Information Obtained
NMR SpectroscopyStructure confirmationChemical shifts of protons and carbons, coupling patterns, stereochemistry
LC-MSPurity assessment, molecular weight confirmationMolecular ion peak, fragmentation pattern, purity percentage
HPLCPurity determination, enantiomeric excessRetention time, peak area integration
X-ray CrystallographyAbsolute configurationThree-dimensional structure, bond angles, crystal packing
IR SpectroscopyFunctional group identificationCharacteristic absorption bands for C=O, C-F, C-Br bonds

These analytical methods collectively provide comprehensive characterization data that ensure the identity, purity, and structural integrity of the compound for research applications.

Applications in Chemical and Biological Research

Use in Synthetic Chemistry

tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate serves as a valuable building block in synthetic organic chemistry due to its multiple reactive sites and defined stereochemistry.

The compound's primary applications in synthetic chemistry include:

  • Installation of the 4,4-difluoropyrrolidine scaffold into complex molecules

  • Serving as an electrophile in nucleophilic substitution reactions

  • Acting as a precursor for further functionalization at the bromomethyl position

  • Enabling stereoselective synthesis of fluorinated heterocycles

The presence of the Boc protecting group allows for selective chemistry at the bromomethyl position while protecting the pyrrolidine nitrogen. This protecting group can be removed under acidic conditions when required, providing additional synthetic flexibility.

Applications in Pharmaceutical Research

The compound has significant applications in pharmaceutical research, particularly in the development of fluorinated drug candidates. Fluorine substitution is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules .

Table 5: Pharmaceutical Applications

Application AreaContributionSignificance
Building Block in Drug SynthesisIntroduction of 4,4-difluoropyrrolidine moietyEnhanced metabolic stability, altered physicochemical properties
Protein Degrader SynthesisComponent in targeted protein degradation (TPD)Enables development of novel therapeutic approaches
Fragment-Based Drug DiscoveryFluorinated fragmentProvides unique binding interactions with biological targets
Peptidomimetic DevelopmentConformationally restricted amino acid mimicImproves proteolytic stability and target selectivity

The 4,4-difluoropyrrolidine motif, when incorporated into biologically active molecules, can significantly alter their pharmacokinetic properties and metabolic stability, making this building block particularly valuable in drug discovery efforts .

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory System

Table 7: Hazard Statements

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

To ensure safe handling, several precautionary measures should be implemented :

  • Avoid breathing dust/fume/gas/mist/vapors/spray

  • Wash skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves/protective clothing/eye protection/face protection

  • In case of skin contact: Wash with plenty of soap and water

  • In case of inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing

  • In case of eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present

ParameterRecommendation
Temperature2-8°C (refrigeration)
ContainerTightly closed container
EnvironmentDry, cool, well-ventilated area
ProtectionShield from light
Special ConditionsStore apart from incompatible materials
SecurityStore locked up

The compound should be kept in its original container whenever possible and should be protected from moisture and light to prevent degradation. Long-term stability studies indicate that when stored under the recommended conditions, the compound maintains its purity and integrity for extended periods .

Related Compounds and Structural Analogs

Several structurally related compounds share similar features with tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, offering complementary reactivity profiles and applications in research .

Table 9: Structural Analogs and Related Compounds

CompoundCAS NumberRelationshipDistinctive Features
(S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate426844-50-0Functional group variationCarbamoyl instead of bromomethyl group
(S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate1407997-77-6Nucleophilic substitution productAminomethyl replaces bromomethyl
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate181258-46-8Non-fluorinated analogLacks 4,4-difluoro substitution
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperazine169447-70-5Ring structure variationPiperazine ring instead of pyrrolidine

These related compounds can serve as alternative building blocks in synthesis or as comparison standards in structure-activity relationship studies. The subtle structural differences often translate to significant variations in reactivity, physicochemical properties, and biological activities .

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